2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and cell proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential effects on cell proliferation, immune response, and oxygen sensing .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of this compound to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by this compound involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKKZEVVVHLYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740357 | |
Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-76-3 | |
Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.